N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide
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Overview
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compoundsThe presence of the furan ring is particularly notable due to its biological and pharmacological significance .
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives have been associated with various biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Result of Action
Furan derivatives have been associated with a wide range of therapeutic effects, as mentioned above .
Action Environment
The stability and efficacy of similar furan derivatives have been demonstrated in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl phenyl derivative, which is then reacted with an oxolane derivative under specific conditions to form the target compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, amines, and substituted phenyl or furan derivatives .
Scientific Research Applications
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group but differ in their substituents.
Phenyl oxolane derivatives: Compounds with a phenyl group and an oxolane ring, similar to the target compound but with different functional groups.
Uniqueness
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide is unique due to its specific combination of the furan, phenyl, and oxolane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c19-15(10-18-17(20)14-7-9-21-11-14)12-3-5-13(6-4-12)16-2-1-8-22-16/h1-6,8,14-15,19H,7,9-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPJFAWWIDESAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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